2,6-Dichloro-4-ethylnicotinic acid
Description
2,6-Dichloro-4-ethylnicotinic acid is a halogenated nicotinic acid derivative characterized by chlorine atoms at positions 2 and 6 of the pyridine ring, an ethyl group at position 4, and a carboxylic acid group at position 3.
Properties
CAS No. |
62774-91-8 |
|---|---|
Molecular Formula |
C8H7Cl2NO2 |
Molecular Weight |
220.05 g/mol |
IUPAC Name |
2,6-dichloro-4-ethylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H7Cl2NO2/c1-2-4-3-5(9)11-7(10)6(4)8(12)13/h3H,2H2,1H3,(H,12,13) |
InChI Key |
IFMAAMQKPMUYLC-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=NC(=C1C(=O)O)Cl)Cl |
Canonical SMILES |
CCC1=CC(=NC(=C1C(=O)O)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The following table summarizes key structural and functional differences between 2,6-dichloro-4-ethylnicotinic acid and similar compounds:
Substituent Effects on Physicochemical Properties
- Electronic Effects : Fluorine at position 5 (as in 2,6-dichloro-5-fluoro-4-methylnicotinic acid) introduces strong electron-withdrawing effects, which may stabilize the molecule in enzymatic environments .
- Steric Considerations : Ethyl and methyl substituents at position 4 influence steric hindrance, affecting interactions with biological targets or catalysts in synthesis .
Functional Group Variations
- Carboxylic Acid vs. Esters : The free acid form (e.g., 2,6-dichloro-4-methylnicotinic acid) is typically bioactive but may have poor bioavailability. Esters (e.g., ethyl or methyl derivatives) act as prodrugs, improving absorption .
- Positional Isomerism : Isonicotinic acid derivatives (carboxylate at position 4) exhibit distinct reactivity compared to nicotinic acids (carboxylate at position 3), altering metabolic pathways .
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